5-Chloro-3-(4-chlorophenyl)-1H-indole 5-Chloro-3-(4-chlorophenyl)-1H-indole
Brand Name: Vulcanchem
CAS No.: 1984773-52-5
VCID: VC8086817
InChI: InChI=1S/C14H9Cl2N/c15-10-3-1-9(2-4-10)13-8-17-14-6-5-11(16)7-12(13)14/h1-8,17H
SMILES: C1=CC(=CC=C1C2=CNC3=C2C=C(C=C3)Cl)Cl
Molecular Formula: C14H9Cl2N
Molecular Weight: 262.1 g/mol

5-Chloro-3-(4-chlorophenyl)-1H-indole

CAS No.: 1984773-52-5

Cat. No.: VC8086817

Molecular Formula: C14H9Cl2N

Molecular Weight: 262.1 g/mol

* For research use only. Not for human or veterinary use.

5-Chloro-3-(4-chlorophenyl)-1H-indole - 1984773-52-5

Specification

CAS No. 1984773-52-5
Molecular Formula C14H9Cl2N
Molecular Weight 262.1 g/mol
IUPAC Name 5-chloro-3-(4-chlorophenyl)-1H-indole
Standard InChI InChI=1S/C14H9Cl2N/c15-10-3-1-9(2-4-10)13-8-17-14-6-5-11(16)7-12(13)14/h1-8,17H
Standard InChI Key VPYYQPGQWRCOKK-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C2=CNC3=C2C=C(C=C3)Cl)Cl
Canonical SMILES C1=CC(=CC=C1C2=CNC3=C2C=C(C=C3)Cl)Cl

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

  • Molecular Formula: C₁₄H₉Cl₂N

  • Molecular Weight: 274.14 g/mol

  • IUPAC Name: 5-Chloro-3-(4-chlorophenyl)-1H-indole

  • CAS Registry Number: 1984773-52-5

The compound features an indole core substituted with chlorine atoms at strategic positions (Figure 1). The 4-chlorophenyl group enhances lipophilicity, influencing pharmacokinetic properties such as membrane permeability .

PropertyValue/DescriptionSource
Boiling Point507.6 ± 50.0 °C (predicted)
Density1.40 ± 0.1 g/cm³ (predicted)
logP~5.3 (analogous derivatives)
Hydrogen Bond Acceptors1 (N of indole)

Synthesis and Derivatization

Key Synthetic Routes

  • Friedel-Crafts Acylation: Acylation of ethyl 5-chloroindole-2-carboxylate followed by reduction and hydrolysis yields intermediates for further functionalization .

  • Hemetsberger-Knittel Synthesis: Utilized for constructing the indole core via Knoevenagel condensation and thermolytic cyclization .

Example Synthesis:

  • Step 1: Friedel-Crafts acylation of 5-chloroindole-2-carboxylate with 4-chlorobenzoyl chloride.

  • Step 2: Reduction of the ketone intermediate using triethylsilane .

  • Step 3: Hydrolysis to the carboxylic acid derivative .

Common Derivatives

DerivativeBiological ActivityReference
5-Chloro-3-(4-chlorophenyl)-1-methyl-1H-indole-2-carboxamideCannabinoid receptor modulation
5-Chloro-3-((4-chlorophenyl)thio)-2-methyl-1H-indoleAntimicrobial intermediate
1-(4-Chlorobenzyl)-5-chloroindole-2,3-dioneAnticancer potential

Physicochemical Properties

Solubility and Stability

  • Solubility: Low aqueous solubility (logSw = -6.08 for analogs) due to high lipophilicity .

  • Stability: Stable under ambient conditions but sensitive to strong acids/bases .

Spectroscopic Data

  • ¹H NMR: Characteristic signals at δ 7.4–7.6 ppm (aromatic protons) and δ 11.2 ppm (indole NH) .

  • IR: Stretching vibrations at 1600 cm⁻¹ (C=C) and 750 cm⁻¹ (C-Cl) .

Pharmacological Research

Biological Targets

  • Cannabinoid CB1 Receptor: Derivatives act as allosteric modulators (e.g., ORG27569: KB = 89.1 nM) .

  • Antimicrobial Activity: Thioether derivatives show efficacy against Gram-positive bacteria (MIC = 8–16 µg/mL) .

Structure-Activity Relationships (SAR)

  • C3 Substitution: Bulky groups (e.g., 4-chlorophenyl) enhance receptor binding affinity .

  • C5 Chlorine: Critical for electronic effects; removal reduces potency by >10-fold .

Industrial and Research Applications

Pharmaceutical Intermediates

  • Used in synthesizing kinase inhibitors and antipsychotic agents .

  • Example: Key precursor for 5-chloro-N-(4-(piperidin-1-yl)phenethyl)indole-2-carboxamides .

Material Science

  • Incorporated into organic semiconductors due to planar aromatic structure .

Future Directions

  • Optimization of Bioavailability: Prodrug strategies to improve solubility .

  • Targeted Drug Delivery: Nanoparticle encapsulation for cancer therapeutics .

  • Green Synthesis: Catalytic methods to reduce waste in indole functionalization .

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